tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate is a chemical compound with the molecular formula C9H14N2O2S. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry. The compound is known for its stability and reactivity, making it a valuable tool in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate can be synthesized through several methods. One common method involves the reaction of 4-methylthiazol-2-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for a few hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- tert-Butyl (4-(((2-methylthiazol-4-yl)methyl)amino)butyl)carbamate
Uniqueness
tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability, while the thiazole ring contributes to its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C10H16N2O2S |
---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl N-[(4-methyl-1,3-thiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-7-6-15-8(12-7)5-11-9(13)14-10(2,3)4/h6H,5H2,1-4H3,(H,11,13) |
InChI Key |
IHCJVIGIDDJZME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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